molecular formula C10H10BrNO2 B1424930 N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine CAS No. 1193390-65-6

N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

Cat. No.: B1424930
CAS No.: 1193390-65-6
M. Wt: 256.1 g/mol
InChI Key: VBZGBCSHRUMCAQ-XFXZXTDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine typically involves the reaction of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the oxime derivative. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoxepin derivatives depending on the nucleophile used.

Scientific Research Applications

N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine involves its interaction with molecular targets and pathways within biological systems. The compound’s oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the bromine atom may enhance the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one: The precursor to the oxime derivative.

    N-(7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine: A similar compound with a chlorine atom instead of bromine.

    N-(7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine: A similar compound with a fluorine atom instead of bromine.

Uniqueness

N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its binding affinity to biological targets.

Properties

IUPAC Name

(NZ)-N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-3-4-10-8(6-7)9(12-13)2-1-5-14-10/h3-4,6,13H,1-2,5H2/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZGBCSHRUMCAQ-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C(C=CC(=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N/O)/C2=C(C=CC(=C2)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 2
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 3
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 4
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 5
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Reactant of Route 6
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine

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